molecular formula C13H20Cl2N2 B8242741 2-methyl-3,4-dihydrospiro[isoquinoline-1,3'-pyrrolidine] dihydrochloride

2-methyl-3,4-dihydrospiro[isoquinoline-1,3'-pyrrolidine] dihydrochloride

Cat. No.: B8242741
M. Wt: 275.21 g/mol
InChI Key: BZYWHNUDLWEVSX-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydrospiro[isoquinoline-1,3'-pyrrolidine] dihydrochloride is a spirocyclic compound featuring a bicyclic system where an isoquinoline moiety is fused with a pyrrolidine ring via a single spiro atom. As a dihydrochloride salt, it is expected to exhibit enhanced water solubility compared to its free base form.

Properties

IUPAC Name

2-methylspiro[3,4-dihydroisoquinoline-1,3'-pyrrolidine];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-15-9-6-11-4-2-3-5-12(11)13(15)7-8-14-10-13;;/h2-5,14H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYWHNUDLWEVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2C13CCNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylspiro[3,4-dihydroisoquinoline-1,3’-pyrrolidine];dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Bischler-Napieralski reaction is often employed to form the dihydroisoquinoline core, followed by spirocyclization to introduce the spiro center . The reaction conditions usually involve the use of strong acids or bases, elevated temperatures, and specific catalysts to drive the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Purification methods, including recrystallization and chromatography, are crucial to obtain the desired dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Methylspiro[3,4-dihydroisoquinoline-1,3’-pyrrolidine];dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and spirocyclic derivatives. These products can exhibit different biological activities and chemical properties, making them valuable for further research and development .

Scientific Research Applications

2-Methylspiro[3,4-dihydroisoquinoline-1,3’-pyrrolidine];dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylspiro[3,4-dihydroisoquinoline-1,3’-pyrrolidine];dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can influence various cellular pathways, including signal transduction and gene expression . The compound’s ability to cross the blood-brain barrier also makes it a candidate for neurological research .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features
  • Target Compound: The spirocyclic core combines a 3,4-dihydroisoquinoline and a pyrrolidine ring, with a methyl substituent on the isoquinoline moiety. This rigid bicyclic system may reduce conformational flexibility compared to linear analogs.
  • Benz-Isoquinoline-Dione Derivatives (): Compounds 7e–7j are linear derivatives with a benz-[de]isoquinoline-1,3(2H)-dione core and variable alkylamino side chains (e.g., aminopropyl, aminobutyl, aminohexyl). These compounds lack the spirocyclic architecture but share the isoquinoline backbone and dihydrochloride salt form .
  • Pyrrolidine Derivatives (): Simpler pyrrolidine-based compounds like trans-2,5-dimethylpyrrolidine hydrochloride lack the fused isoquinoline system but highlight the role of pyrrolidine in modulating physicochemical properties .
Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Core Structure Substituents/Chain Length Melting Point (°C) Molecular Formula Yield (%)
Target Compound Spiro[isoquinoline-pyrrolidine] Methyl group N/A C₁₃H₁₇Cl₂N₂ (estimated) N/A
7e (Benz-isoquinoline-dione) Linear 5-(3-Aminopropylamino)pentyl 238.6–239.8 C₂₀H₂₇Cl₂N₃O₂ 72.5
7f (Benz-isoquinoline-dione) Linear 3-(4-Aminobutylamino)propyl 235.1–235.9 C₁₉H₂₅Cl₂N₃O₂ 69.7
7g (Benz-isoquinoline-dione) Linear 4-(4-Aminobutylamino)butyl 226.7–228.3 C₂₀H₂₇Cl₂N₃O₂ 78.6
trans-2,5-Dimethylpyrrolidine HCl () Pyrrolidine 2,5-Dimethyl N/A C₆H₁₄ClN N/A

Key Observations :

Melting Points: The benz-isoquinoline-dione derivatives (7e–7g) exhibit high melting points (>225°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from amino groups and ionic character from HCl salts). The target compound’s spiro structure may further elevate its melting point due to increased rigidity .

Solubility : All dihydrochloride salts in used D₂O as the NMR solvent, indicating good aqueous solubility. The target compound’s spiro architecture may slightly reduce solubility compared to linear analogs due to steric hindrance .

Synthetic Yield: Yields for benz-isoquinoline-dione derivatives range from 59.6% (7h) to 78.6% (7g), influenced by alkyl chain length and reaction conditions.

Spectroscopic and Analytical Data
  • NMR Trends: In , aromatic protons in benz-isoquinoline-dione derivatives resonate at δ 7.2–7.8 ppm, while alkyl chain protons appear at δ 1.3–3.7 ppm. The target compound’s spiro system may shift aromatic signals upfield due to reduced conjugation .
  • Mass Spectrometry: The benz-isoquinoline-dione derivatives show [M+H-2HCl]+ peaks (e.g., 340.3 for 7e), consistent with dihydrochloride salt dissociation. The target compound’s molecular ion would likely differ due to its distinct core .

Implications of Structural Differences

  • Biological Activity: Linear benz-isoquinoline-diones with alkylamino side chains (e.g., 7e–7j) may exhibit DNA intercalation or enzyme inhibition properties. The target compound’s spiro system could enhance target selectivity by restricting conformational mobility .
  • Stability : The rigid spiro architecture may improve metabolic stability compared to flexible linear analogs, a critical factor in drug design .

Biological Activity

2-Methyl-3,4-dihydrospiro[isoquinoline-1,3'-pyrrolidine] dihydrochloride is a complex organic compound with potential therapeutic applications. Its biological activity has garnered interest due to its structural characteristics, which suggest possible interactions with various biological targets.

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, including dopamine and serotonin receptors. Research indicates that similar spiro compounds can act as inhibitors of serotonin and norepinephrine transporters, which may suggest a potential role in treating mood disorders and other neurological conditions .

Pharmacological Effects

  • Neurotransmitter Modulation : Compounds with a spiro structure have been shown to influence neurotransmitter levels by inhibiting their reuptake. For instance, certain derivatives exhibit significant inhibitory effects on the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) .
  • Antidepressant Activity : In animal models, similar compounds have demonstrated antidepressant-like effects, with effective doses leading to significant occupancy at targeted receptors in the brain .
  • Antitumor Potential : Some studies have suggested that spiro compounds may possess antitumor properties. For example, related compounds have been shown to inhibit cancer cell proliferation and migration, possibly through the modulation of kinase activities involved in cell signaling pathways .

Study 1: Antidepressant Effects

A study investigating the effects of spiro compounds on depressive behaviors in rodent models found that specific derivatives exhibited significant reductions in immobility time during forced swim tests. The most potent compounds showed minimum effective doses as low as 0.3 mg/kg when administered orally .

Study 2: Antitumor Activity

In another study focusing on the antitumor effects of spiro derivatives, researchers evaluated their impact on breast cancer cell lines. Certain derivatives inhibited Src kinase activity with IC50 values ranging from 0.9 μM to 5.9 μM, indicating potential for further development as anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameTarget ReceptorIC50 (μM)Biological Activity
Compound ASERT0.2Inhibitor
Compound BNET0.5Inhibitor
Compound CDAT0.3Inhibitor
Compound DSrc Kinase0.9Antitumor

Q & A

Q. What synthetic methodologies are established for preparing 2-methyl-3,4-dihydrospiro[isoquinoline-1,3'-pyrrolidine] dihydrochloride?

The synthesis typically involves 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient dipolarophiles (e.g., acenaphthylene-1,2-dione derivatives). Key steps include:

  • Reagent system : L-proline or tetrahydroisoquinoline-3-carboxylic acid to generate ylides .
  • Reaction conditions : Solvent-free or ethanol-mediated reactions at 80–100°C for 6–12 hours, yielding spirocyclic adducts with >70% efficiency .
  • Post-synthesis : Conversion to dihydrochloride salt via HCl gas treatment in anhydrous methanol .

Q. How is structural confirmation achieved for this spirocyclic compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies spiro-junction protons (δ 3.1–4.2 ppm) and confirms dihydroisoquinoline/pyrrolidine integration .
  • Elemental analysis : Validates purity (e.g., C: 68.10%, N: 6.11% for analog compounds) .
  • X-ray crystallography (if applicable): Resolves stereochemistry at spiro centers .

Q. What preliminary pharmacological screening assays are used to assess bioactivity?

  • Antimicrobial activity : Agar diffusion assays against S. aureus and E. coli (MIC ≤ 50 µg/mL for pyrrolidine-spiro analogs) .
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells (IC₅₀ values compared to reference drugs) .

Advanced Research Questions

Q. How do stereochemical variations in the spiro junction impact biological activity?

  • Case study : Computational modeling (B3LYP/6-31+G**) reveals energy differences (~2–3 kcal/mol) between isomers, favoring configurations with axial methyl groups on the pyrrolidine ring .
  • Pharmacological impact : Isomers with equatorial methyl groups show 3–5× higher receptor-binding affinity in dopamine D2 assays .

Q. What strategies resolve contradictions in solubility vs. bioactivity data for this compound?

  • Contradiction : High aqueous solubility (due to dihydrochloride salt) but reduced cell permeability.
  • Methodology :
    • Lipophilicity optimization : LogP adjustments via substituent engineering (e.g., replacing methyl with trifluoromethyl groups) .
    • Prodrug approaches : Esterification of the pyrrolidine nitrogen to enhance membrane penetration .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

  • Molecular docking : PyRx/AutoDock Vina screens against targets like σ1 receptors (binding energy ≤ −8.5 kcal/mol for isoquinoline analogs) .
  • MD simulations : 100-ns trajectories assess stability of spirocyclic conformations in lipid bilayers .

Methodological Challenges and Solutions

7. Addressing low yields in cycloaddition reactions:

  • Issue : Competing side reactions (e.g., dimerization of ylides).
  • Solution : Use microwave-assisted synthesis (50–100 W, 15 min) to accelerate kinetics and suppress byproducts .

8. Differentiating spirocyclic analogs via analytical techniques:

  • HPLC-MS/MS : Retention time shifts (Δ ≥ 1.5 min) and fragmentation patterns (m/z 245 → 178 for isoquinoline cleavage) .
  • Circular dichroism : Detects enantiomeric excess (>90% ee) in chiral spiro centers .

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